

# Spectroscopic Characterization of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl (4-oxo-4-phenylbutyl)carbamate*

Cat. No.: B056628

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **tert-butyl (4-oxo-4-phenylbutyl)carbamate**. This information is critical for the verification of its chemical structure and purity, which are essential aspects of chemical synthesis, quality control, and various research and development applications in the pharmaceutical and chemical industries. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **tert-butyl (4-oxo-4-phenylbutyl)carbamate**. These values are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.95	d	2H	Ar-H (ortho to C=O)
7.55	t	1H	Ar-H (para to C=O)
7.45	t	2H	Ar-H (meta to C=O)
4.85	br s	1H	NH
3.25	q	2H	N-CH <sub>2</sub>
3.05	t	2H	CO-CH <sub>2</sub>
1.95	p	2H	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
199.5	C=O (ketone)
156.0	C=O (carbamate)
136.8	Ar-C (ipso)
133.1	Ar-C (para)
128.6	Ar-C (meta)
128.0	Ar-C (ortho)
79.2	C(CH <sub>3</sub> ) <sub>3</sub>
40.5	N-CH <sub>2</sub>
35.8	CO-CH <sub>2</sub>
28.4	C(CH <sub>3</sub> ) <sub>3</sub>
25.2	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>

## IR (Infrared) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3350	Strong, broad	N-H stretch
3060	Medium	Ar C-H stretch
2975, 2930	Strong	Aliphatic C-H stretch
1685	Strong	C=O stretch (ketone)
1695	Strong	C=O stretch (carbamate)
1520	Strong	N-H bend
1250, 1170	Strong	C-O stretch

## Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Interpretation
264.16	$[M+H]^+$
208.11	$[M - C_4H_8 + H]^+$
164.12	$[M - Boc + H]^+$
120.04	$[C_6H_5CO]^+$
105.03	$[C_6H_5CO]^+$
57.07	$[C_4H_9]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **tert-butyl (4-oxo-4-phenylbutyl)carbamate** (approximately 5-10 mg) is dissolved in deuterated chloroform ( $CDCl_3$ , 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz spectrometer.

### Infrared (IR) Spectroscopy

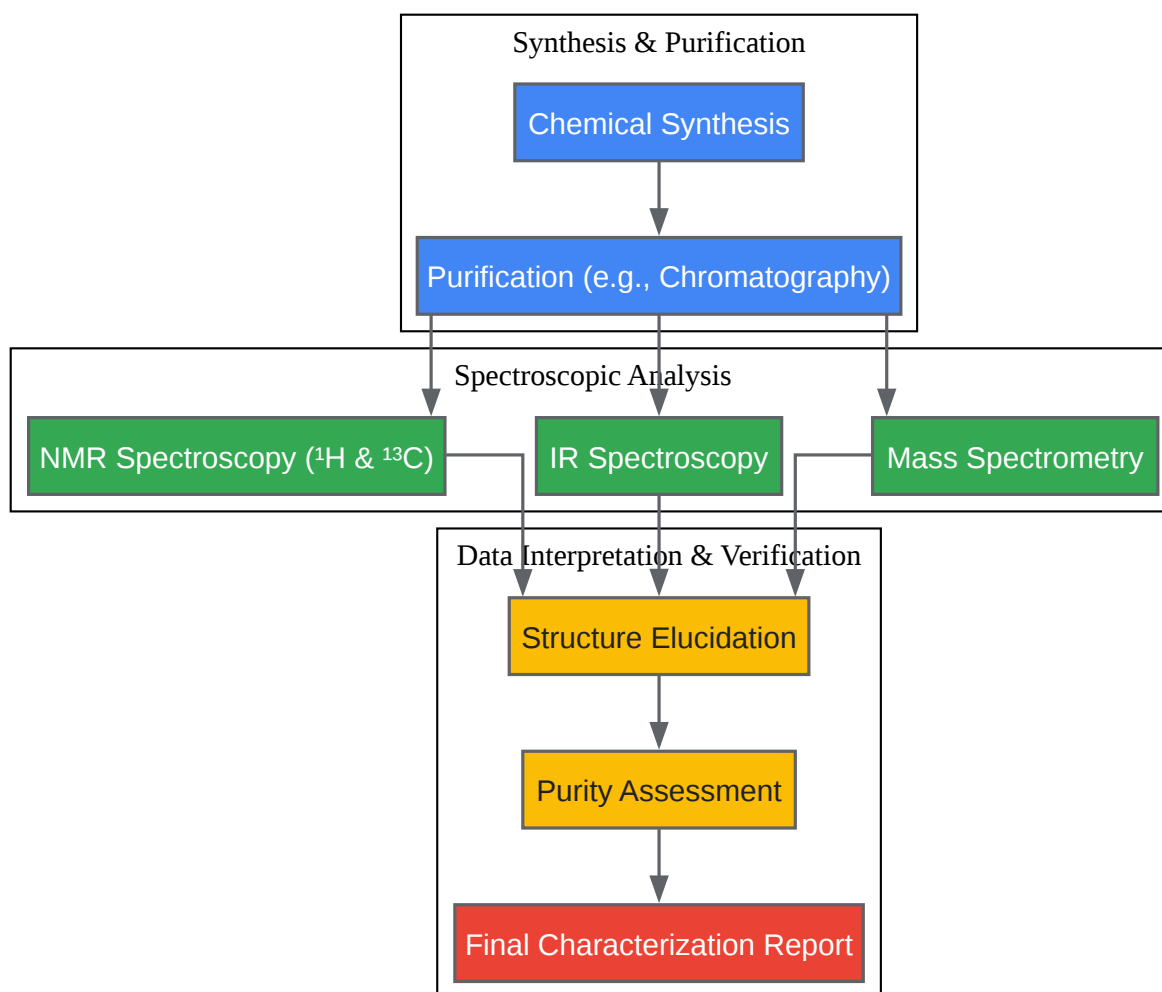
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400  $cm^{-1}$ .

### Mass Spectrometry (MS)

The mass spectrum is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1  $\mu g/mL$ ) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The data is collected in the positive ion mode.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **tert-butyl (4-oxo-4-phenylbutyl)carbamate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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